molecular formula C23H23N3O4 B11377705 3,5-dimethyl-N-{4-[4-(2-methylpropoxy)phenyl]-1,2,5-oxadiazol-3-yl}-1-benzofuran-2-carboxamide

3,5-dimethyl-N-{4-[4-(2-methylpropoxy)phenyl]-1,2,5-oxadiazol-3-yl}-1-benzofuran-2-carboxamide

Cat. No.: B11377705
M. Wt: 405.4 g/mol
InChI Key: GIUPAEAGMPVQSR-UHFFFAOYSA-N
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Description

3,5-dimethyl-N-{4-[4-(2-methylpropoxy)phenyl]-1,2,5-oxadiazol-3-yl}-1-benzofuran-2-carboxamide is a complex organic compound with a unique structure that combines multiple functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,5-dimethyl-N-{4-[4-(2-methylpropoxy)phenyl]-1,2,5-oxadiazol-3-yl}-1-benzofuran-2-carboxamide typically involves multiple steps, starting from readily available precursors. The key steps include the formation of the benzofuran core, the introduction of the oxadiazole ring, and the final coupling with the carboxamide group. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and efficiency. The use of automated systems and advanced purification techniques, such as chromatography, can further enhance the production process.

Chemical Reactions Analysis

Types of Reactions

3,5-dimethyl-N-{4-[4-(2-methylpropoxy)phenyl]-1,2,5-oxadiazol-3-yl}-1-benzofuran-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can lead to the formation of reduced derivatives.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by others.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions, such as temperature and pH, are carefully controlled to achieve the desired outcomes.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines.

Scientific Research Applications

3,5-dimethyl-N-{4-[4-(2-methylpropoxy)phenyl]-1,2,5-oxadiazol-3-yl}-1-benzofuran-2-carboxamide has several scientific research applications:

    Chemistry: It is used as a building block for synthesizing more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials with specific properties, such as enhanced stability or reactivity.

Mechanism of Action

The mechanism of action of 3,5-dimethyl-N-{4-[4-(2-methylpropoxy)phenyl]-1,2,5-oxadiazol-3-yl}-1-benzofuran-2-carboxamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological pathways. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 3,5-dimethyl-4-methoxybenzonitrile
  • 2-[3-cyano-4-(2-methylpropoxy)phenyl]-4-methylthiazole-5-carboxylic acid
  • 4,5-dimethyl-N-[[4-(2-methylpropoxy)phenyl]methylideneamino]-3-thiophenecarboxamide

Uniqueness

Compared to similar compounds, 3,5-dimethyl-N-{4-[4-(2-methylpropoxy)phenyl]-1,2,5-oxadiazol-3-yl}-1-benzofuran-2-carboxamide stands out due to its unique combination of functional groups, which confer specific chemical and biological properties

Properties

Molecular Formula

C23H23N3O4

Molecular Weight

405.4 g/mol

IUPAC Name

3,5-dimethyl-N-[4-[4-(2-methylpropoxy)phenyl]-1,2,5-oxadiazol-3-yl]-1-benzofuran-2-carboxamide

InChI

InChI=1S/C23H23N3O4/c1-13(2)12-28-17-8-6-16(7-9-17)20-22(26-30-25-20)24-23(27)21-15(4)18-11-14(3)5-10-19(18)29-21/h5-11,13H,12H2,1-4H3,(H,24,26,27)

InChI Key

GIUPAEAGMPVQSR-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C=C1)OC(=C2C)C(=O)NC3=NON=C3C4=CC=C(C=C4)OCC(C)C

Origin of Product

United States

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